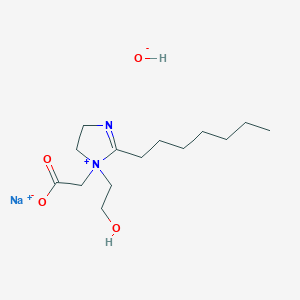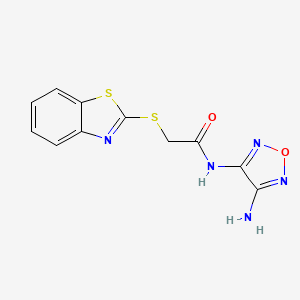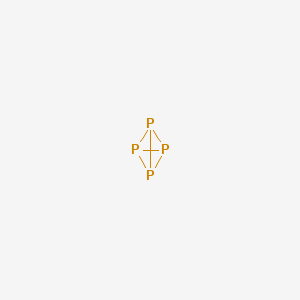![molecular formula C14H13IO4 B14172391 2-(Furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane CAS No. 923594-97-2](/img/structure/B14172391.png)
2-(Furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane is an organic compound that features a furan ring, an iodophenoxy group, and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Iodophenoxy Group: This step involves the reaction of a phenol derivative with iodine in the presence of a suitable oxidizing agent.
Formation of the Dioxolane Ring: The dioxolane ring is formed by the reaction of a diol with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various furan derivatives.
Reduction: The iodophenoxy group can be reduced to form phenoxy derivatives.
Substitution: The iodine atom in the iodophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Reduced phenoxy derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved would vary based on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)-2-[(2-bromophenoxy)methyl]-1,3-dioxolane
- 2-(Furan-2-yl)-2-[(2-chlorophenoxy)methyl]-1,3-dioxolane
- 2-(Furan-2-yl)-2-[(2-fluorophenoxy)methyl]-1,3-dioxolane
Uniqueness
2-(Furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane is unique due to the presence of the iodine atom, which can influence its reactivity and interactions compared to its bromine, chlorine, and fluorine analogs. The iodine atom can also affect the compound’s physical properties, such as its melting point and solubility.
Properties
CAS No. |
923594-97-2 |
|---|---|
Molecular Formula |
C14H13IO4 |
Molecular Weight |
372.15 g/mol |
IUPAC Name |
2-(furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C14H13IO4/c15-11-4-1-2-5-12(11)17-10-14(18-8-9-19-14)13-6-3-7-16-13/h1-7H,8-10H2 |
InChI Key |
LXDVVSGUPQUOCB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(COC2=CC=CC=C2I)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide](/img/structure/B14172314.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-chloro-1-(phenylsulfonyl)-, ethyl ester](/img/structure/B14172317.png)
![(2-Methylpyrazolo[1,5-A]pyrimidin-3-YL)methanol](/img/structure/B14172327.png)

![Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one](/img/structure/B14172337.png)



![N-cyclohexyl-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B14172354.png)
![Benzoic acid, 2-[(4-chlorophenyl)methylene]hydrazide](/img/structure/B14172356.png)

![2-Methoxy-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14172366.png)
![N-benzyl-N'-[(4-chlorophenyl)methyl]propanediamide](/img/structure/B14172371.png)
![Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane](/img/structure/B14172374.png)
